molecular formula C18H24BrN3O6 B302242 Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate

Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate

カタログ番号 B302242
分子量: 458.3 g/mol
InChIキー: WAHURISFGLKXAI-JMIUGGIZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate, also known as BMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMAP is a synthetic molecule that has been shown to exhibit promising anticancer activity.

科学的研究の応用

Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been extensively studied for its anticancer properties. Studies have shown that Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate induces apoptosis, or programmed cell death, in cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition to its anticancer properties, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been studied for its antibacterial and antifungal properties.

作用機序

The mechanism of action of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to the accumulation of incomplete protein fragments, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have anti-inflammatory and antioxidant effects. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could have implications for drug interactions.

実験室実験の利点と制限

One advantage of using Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate in lab experiments is its specificity for cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of using Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate. One area of research is the optimization of the synthesis method to improve the yield and purity of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate. Another area of research is the development of more effective delivery methods for Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate, such as nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate and to identify potential drug interactions. Finally, clinical trials are needed to determine the safety and efficacy of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate in humans.
In conclusion, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is a synthetic molecule that has shown promising anticancer activity. Its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer treatment. However, further research is needed to optimize the synthesis method, improve delivery methods, and fully understand its mechanism of action.

合成法

The synthesis of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate involves a multistep process that starts with the reaction of 2-bromo-6-methoxyphenol with sodium hydride and ethyl bromoacetate. This reaction produces ethyl 2-bromo-6-methoxy-4-hydroxyphenylacetate, which is then reacted with hydrazine hydrate to form ethyl 2-bromo-6-methoxy-4-hydrazinophenylacetate. The final step involves the reaction of this compound with 4-morpholinylacetic acid hydrazide to produce Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate.

特性

製品名

Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate

分子式

C18H24BrN3O6

分子量

458.3 g/mol

IUPAC名

ethyl 2-[2-bromo-6-methoxy-4-[(Z)-[(2-morpholin-4-ylacetyl)hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C18H24BrN3O6/c1-3-27-17(24)12-28-18-14(19)8-13(9-15(18)25-2)10-20-21-16(23)11-22-4-6-26-7-5-22/h8-10H,3-7,11-12H2,1-2H3,(H,21,23)/b20-10-

InChIキー

WAHURISFGLKXAI-JMIUGGIZSA-N

異性体SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)/C=N\NC(=O)CN2CCOCC2)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=NNC(=O)CN2CCOCC2)OC

正規SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=NNC(=O)CN2CCOCC2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。